

Comprehensive Structural Elucidation and Analytical Characterization of (3-Hydroxypropyl)urea

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Compound of Interest

Compound Name: (3-Hydroxypropyl)urea

CAS No.: 16517-53-6

Cat. No.: B1266340

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Executive Summary

(3-Hydroxypropyl)urea (HPU) is a critical mono-substituted urea derivative utilized primarily as a humectant in cosmetic formulations and a versatile intermediate in pharmaceutical synthesis. Its structural integrity is often compromised by isomeric impurities—specifically (2-hydroxypropyl)urea—arising from non-selective synthesis pathways.

This guide provides a definitive analytical framework for the structural elucidation of HPU. Moving beyond basic identification, we establish a multi-modal validation protocol combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and FTIR. We emphasize the discrimination of HPU from its branched isomers and the quantification of urea-based impurities.

Chemical Identity and Synthesis Context[1][2]

To design a robust analytical method, one must understand the origin of the molecule. HPU is typically synthesized via the nucleophilic addition of 3-aminopropan-1-ol to urea (transamidation) or through the ammonolysis of cyclic carbonates.

- Chemical Formula:

- Molecular Weight: 118.13 g/mol
- CAS Number: 2078-71-9[1]
- Physical State: Hygroscopic solid or viscous liquid (often supplied as 50% aq. solution).

The Impurity Challenge

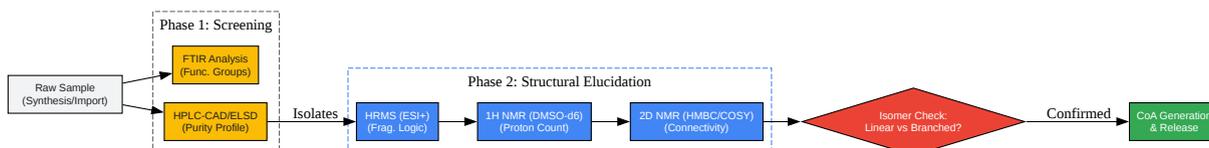
The primary challenge in HPU verification is distinguishing it from (2-hydroxypropyl)urea. In syntheses involving propylene carbonate ammonolysis, the 2-hydroxy isomer is a common byproduct. Standard low-resolution MS cannot distinguish these isomers (same MW). Therefore, NMR connectivity analysis is the "Gold Standard" for release testing.

Analytical Strategy: The Triad of Validation

We employ a "Triad of Validation" approach:

- HRMS: Confirms elemental composition and fragmentation logic.
- FTIR: Verifies functional group integrity (Amide/Hydroxyl).
- 1D & 2D NMR: Definitively maps the carbon skeleton and heteroatom connectivity.

Diagram 1: Analytical Workflow for HPU Validation



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Caption: Step-by-step analytical workflow prioritizing isomer differentiation before final release.

Mass Spectrometry (HRMS)[4]

While MS cannot separate isomers by mass alone, the fragmentation pattern provides structural clues.

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode ().
- Target Ion: m/z 119.14
- Key Fragmentation Pathways:
 - Loss of Ammonia:
(Characteristic of primary ureas).
 - Isocyanate Elimination: A critical diagnostic cleavage for substituted ureas involves the cleavage of the C-N bond.[2]
 - Dehydration: Loss of water from the alcohol moiety ().

Expert Insight: If you observe a dominant fragment corresponding to propylene oxide loss, suspect the 2-hydroxy isomer, as the fragmentation kinetics differ slightly due to the stability of the secondary carbocation intermediate.

Infrared Spectroscopy (FTIR)

FTIR is used for rapid "fingerprinting" against a standard.

| Functional Group | Wavenumber () | Assignment | Notes |
|------------------|----------------|---------------|--|
| O-H Stretch | 3300–3450 | Broad | Overlaps with N-H; indicates hygroscopicity. |
| N-H Stretch | 3200–3350 | Sharp/Doublet | Primary amide () and Secondary amide (). |
| Amide I | 1630–1660 | Strong | stretching (Urea carbonyl). |
| Amide II | 1550–1580 | Medium | N-H bending / C-N stretching. |
| C-O Stretch | 1050–1080 | Medium | Primary alcohol (). |

NMR Spectroscopy: The Gold Standard

This is the definitive method for proving the structure. Solvent Selection: DMSO-d₆ is mandatory.

- Why? In

, the labile protons (OH,

,

) exchange and disappear. In DMSO-d₆, these protons are visible, allowing us to verify the urea moiety directly and observe the splitting of the hydroxyl proton, which confirms the primary alcohol status.

1H NMR Assignment (400 MHz, DMSO-d6)

| Position | (ppm) | Multiplicity | Integral | Assignment Logic |
|-----------|-------|---------------|----------|--|
| 1 (Urea) | 5.40 | Broad Singlet | 2H | Terminal urea protons. |
| 2 (Urea) | 5.95 | Triplet | 1H | Coupled to (a). Proves linear linkage. |
| 3 (-N) | 2.98 | Quartet | 2H | to Nitrogen. |
| 4 (-mid) | 1.52 | Quintet | 2H | to both functional groups. |
| 5 (-O) | 3.42 | Quartet | 2H | to Oxygen. |
| 6 () | 4.45 | Triplet | 1H | Critical: Triplet splitting proves it is attached to a . |

Differentiation Logic:

- If the molecule were (2-hydroxypropyl)urea, the OH signal would be a doublet (attached to a CH), and you would see a methyl doublet at ~1.0 ppm. The presence of three distinct methylene () signals and a triplet OH confirms the linear 3-hydroxy structure.

13C NMR Assignment (100 MHz, DMSO-d6)

- Carbonyl (

): ~159.0 ppm.

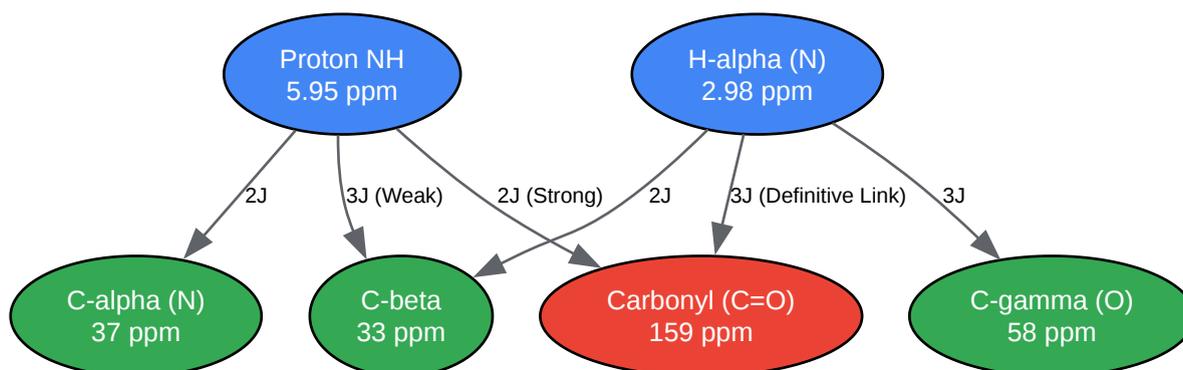
- to Oxygen: ~58.5 ppm (Downfield due to electronegativity).
- to Nitrogen: ~37.0 ppm.
- Central

: ~33.0 ppm.

Structural Connectivity Visualization

To validate the assignments above, we use Heteronuclear Multiple Bond Correlation (HMBC). This technique visualizes long-range couplings (2-3 bonds), connecting the "islands" of protons to their carbon backbone.

Diagram 2: HMBC Connectivity Logic



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Caption: HMBC correlations confirming the linkage between the urea moiety and the propyl chain.

Experimental Protocol: Self-Validating System

To ensure reproducibility and trust, follow this specific protocol for NMR sample preparation.

Reagents:

- **(3-Hydroxypropyl)urea** reference standard (>98%).

- DMSO-d6 (99.9% D) with 0.05% TMS.

Procedure:

- Drying: If the sample is a viscous liquid, dry it under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual water which broadens exchangeable signals.
- Dissolution: Weigh 10-15 mg of sample into a clean vial. Add 0.6 mL DMSO-d6.
- Homogenization: Vortex for 30 seconds. Ensure no micro-bubbles remain.
- Acquisition:
 - Run 1H NMR with 16 scans (d1 > 5s to allow full relaxation of OH protons).
 - Run COSY to confirm the H-H coupling chain ().
 - Validation Check: If the OH signal is a broad singlet instead of a triplet, the sample is too wet. Repeat drying or add activated molecular sieves to the NMR tube.

References

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Sources

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- [2. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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